An In-Depth Technical Guide to 2-Fluoro-6-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-Fluoro-6-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery
An important notice: Initial research for "2-Fluoro-6-(2-methylpropanamido)benzoic acid" did not yield a specific CAS number or sufficient technical data for a comprehensive guide. Therefore, this guide will focus on the closely related and well-documented precursor, 2-Fluoro-6-methylbenzoic acid (CAS: 90259-27-1) . This compound is a critical starting material for the synthesis of advanced pharmaceutical agents, and its technical profile is of significant interest to researchers in drug development.
Introduction
2-Fluoro-6-methylbenzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a vital structural motif in medicinal chemistry.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the carboxylic acid functionality, imparts specific steric and electronic properties that are highly advantageous in the design of targeted therapies.[1][2] This guide provides a comprehensive overview of 2-Fluoro-6-methylbenzoic acid, including its chemical properties, synthesis, applications in drug discovery, and analytical methodologies, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.
Key Properties
| Property | Value | Source |
| CAS Number | 90259-27-1 | [1] |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 124-125 °C | [3] |
| Boiling Point | 257.7±20.0 °C (Predicted) | [3] |
| Density | 1.258±0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.96±0.31 (Predicted) | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Safety and Handling
2-Fluoro-6-methylbenzoic acid is classified as harmful if swallowed and can cause skin and eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: H302, H315, H319, H335[4]
Synthesis of 2-Fluoro-6-methylbenzoic Acid
While multiple synthetic routes to substituted benzoic acids exist, a common approach for the preparation of 2-fluoro-6-methylbenzoic acid involves the oxidation of a corresponding precursor. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic route to 2-Fluoro-6-methylbenzoic acid.
Illustrative Synthetic Protocol
A detailed, scalable synthesis of a related compound, 2-chloro-6-methylbenzoic acid, has been reported and can be adapted.[5] One efficient method involves the oxidation of the corresponding aldehyde.
Step 1: Preparation of 2-Fluoro-6-methylbenzaldehyde
This intermediate can be synthesized through various methods, including the formylation of 3-fluorotoluene.
Step 2: Oxidation to 2-Fluoro-6-methylbenzoic Acid
-
Dissolve 2-fluoro-6-methylbenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Slowly add an oxidizing agent, for instance, potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid), to the reaction mixture while maintaining the temperature, typically between 0 °C and room temperature.
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to neutralize the excess oxidant.
-
Acidify the mixture with a mineral acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.
-
Isolate the product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 2-fluoro-6-methylbenzoic acid.
Applications in Drug Discovery
The unique structural features of 2-fluoro-6-methylbenzoic acid make it a valuable building block in the synthesis of complex drug molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides steric bulk that can influence selectivity.
Key Intermediate in the Synthesis of Avacopan
2-Fluoro-6-methylbenzoic acid is a crucial component in the synthesis of Avacopan (TAVNEOS®), an orally administered selective antagonist of the complement 5a receptor (C5aR).[2][6] Avacopan is approved for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[7]
The synthesis of Avacopan involves the acylation of a complex piperidine intermediate with 2-fluoro-6-methylbenzoyl chloride, which is readily prepared from 2-fluoro-6-methylbenzoic acid.[6]
Caption: Role of 2-Fluoro-6-methylbenzoic acid in Avacopan synthesis.
Mechanism of Action of Avacopan: Avacopan functions by blocking the interaction between the pro-inflammatory anaphylatoxin C5a and its receptor, C5aR, on neutrophils.[8] This inhibition prevents neutrophil activation and migration to sites of inflammation, thereby reducing the vascular damage characteristic of ANCA-associated vasculitis.[7][9]
Scaffold for Epidermal Growth Factor Receptor (EGFR) Inhibitors
This benzoic acid derivative also serves as a foundational element in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers.[2] The synthesis of certain EGFR inhibitors involves the radical bromination of the methyl group of 2-fluoro-6-methylbenzoic acid, followed by nucleophilic substitution and subsequent amidation of the carboxylic acid group to connect it to an allosteric motif.[2]
Analytical Methods
Robust analytical methods are essential for confirming the identity and purity of 2-fluoro-6-methylbenzoic acid and for monitoring its reactions.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 2-fluoro-6-methylbenzoic acid. A similar method for other benzoic acid derivatives can be adapted.[10]
-
Column: C18 stationary phase
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 230-254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-fluoro-6-methylbenzoic acid.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons (a singlet), and the acidic proton of the carboxylic acid (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the eight carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet, providing unambiguous evidence for the presence of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would be suitable. The expected molecular ion peak would correspond to the molecular weight of 154.14 g/mol .
Conclusion
2-Fluoro-6-methylbenzoic acid is a fundamentally important building block in contemporary drug discovery and development. Its strategic application in the synthesis of targeted therapies like Avacopan and various EGFR inhibitors underscores the value of fluorinated scaffolds in medicinal chemistry. A comprehensive understanding of its synthesis, properties, and analytical characterization is crucial for its effective utilization in the creation of next-generation pharmaceuticals.
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Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
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PubMed. (2022). AVACOPAN: A New Adjunctive Therapy for Antineutrophil Cytoplasmic Antibody-Associated Vasculitis. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Avacopan? Retrieved from [Link]
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MDPI. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]
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ResearchGate. (2009). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]
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ResearchGate. (2023). Avacopan: Current Role and Evidence Mechanism of Action. Retrieved from [Link]
- Google Patents. (n.d.). US10532982B2 - Processes and intermediates in the preparation of C5aR antagonists.
- Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
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Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Retrieved from [Link]
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Cureus. (2024). Role of Avacopan on Antineutrophil Cytoplasmic Antibody (ANCA)-Associated Vasculitis. Retrieved from [Link]
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PubChem. (n.d.). Avacopan. Retrieved from [Link]
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